Desacetyl Diltiazem-d6

Beschreibung

Structural Relationship to Diltiazem

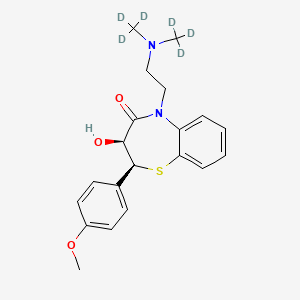

The structural relationship between desacetyl diltiazem-d6 and its parent compound diltiazem reveals fundamental insights into metabolic transformation pathways and isotopic labeling strategies. Diltiazem, with the molecular formula C22H26N2O4S and molecular weight of 414.5 daltons, undergoes deacetylation to form desacetyl diltiazem, which removes the acetyl group from the hydroxyl position, resulting in the molecular formula C20H24N2O3S and molecular weight of 372.48 daltons. This metabolic transformation represents one of the primary phase I biotransformation pathways for diltiazem, catalyzed predominantly by cytochrome P450 enzymes. The structural modification involves the hydrolysis of the acetate ester bond, converting the acetylated hydroxyl group at the 3-position of the benzothiazepine ring system to a free hydroxyl group.

The deuterium labeling in this compound specifically targets the dimethylamino ethyl side chain, where six hydrogen atoms are replaced with deuterium atoms. This isotopic substitution occurs at the N,N-dimethyl group, where both methyl groups are fully deuterated, resulting in the bis(methyl-d3)amino configuration. The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3S)-5-[2-(bis(methyl-d3)amino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride. The stereochemistry remains unchanged from the parent metabolite, maintaining the (2S,3S) configuration that is characteristic of the pharmacologically active form.

Table 1: Molecular Properties Comparison

| Compound | Molecular Formula | Molecular Weight (Da) | CAS Number | Deuterium Positions |

|---|---|---|---|---|

| Diltiazem | C22H26N2O4S | 414.5 | 42399-41-7 | None |

| Desacetyl Diltiazem | C20H24N2O3S | 372.48 | 42399-40-6 | None |

| This compound | C20H18D6N2O3S | 378.52 | 1246820-35-8 | N,N-dimethyl groups |

The benzothiazepine core structure remains intact throughout the metabolic transformation and isotopic labeling process. This seven-membered ring system fused to a benzene ring provides the fundamental pharmacophore responsible for calcium channel blocking activity. The 4-methoxyphenyl substituent at the 2-position and the dimethylaminoethyl chain at the 5-position are conserved structural elements that contribute to the compound's biological activity and analytical detectability. The hydroxyl group at the 3-position, which becomes exposed following deacetylation, creates a more polar metabolite compared to the parent drug, influencing both pharmacokinetic properties and analytical separation characteristics.

Role as a Stable Isotope-Labeled Internal Standard

This compound serves as an exemplary stable isotope-labeled internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry applications for diltiazem metabolism studies. The compound functions as a certified reference material with a typical concentration of 100 micrograms per milliliter in methanol, maintaining a purity specification of greater than 95 percent as determined by high-performance liquid chromatography. This high purity standard enables precise quantification of endogenous desacetyl diltiazem levels in biological matrices, including human plasma and urine samples.

The analytical advantages of deuterium labeling become particularly evident when examining the mass spectrometric behavior of this compound compared to its unlabeled counterpart. The six-dalton mass difference between the labeled and unlabeled forms provides distinct mass-to-charge ratio signals that can be selectively monitored using multiple reaction monitoring techniques. Researchers have successfully implemented this compound in ultra-performance liquid chromatography-tandem mass spectrometry methods, achieving lower limits of quantification as low as 0.24 nanograms per milliliter for the metabolite in human plasma. The isotopic labeling strategy effectively compensates for matrix effects, extraction efficiency variations, and instrumental fluctuations that commonly affect bioanalytical accuracy.

Table 2: Analytical Method Performance Parameters

| Parameter | Desacetyl Diltiazem | This compound |

|---|---|---|

| Retention Time (min) | 2.0-2.5 | 2.0-2.5 |

| Lower Limit of Quantification (ng/mL) | 0.24-0.299 | N/A (Internal Standard) |

| Recovery (%) | 97.10-102.83 | 93.11-98.06 |

| Matrix Effect Compensation | Variable | Excellent |

The chromatographic behavior of this compound demonstrates near-identical retention characteristics to the unlabeled metabolite, typically eluting within the same retention time window of 2.0 to 2.5 minutes under reversed-phase liquid chromatography conditions. This co-elution behavior is essential for effective internal standard performance, as it ensures that both compounds experience identical analytical conditions throughout the separation and detection process. The deuterium substitution at non-exchangeable positions eliminates concerns about isotopic exchange that might occur with labile hydrogen positions, providing stable analytical performance over extended analysis periods.

Pharmacological Significance of Deuterium Labeling

The deuterium labeling in this compound provides significant insights into kinetic isotope effects and metabolic pathways that extend beyond its utility as an analytical standard. Deuterium substitution at carbon-hydrogen bonds can substantially alter the rate of enzymatic cleavage due to the stronger carbon-deuterium bond compared to carbon-hydrogen bonds, resulting in primary kinetic deuterium isotope effects ranging from 1.5 to 7-fold. Research has demonstrated that cytochrome P450-mediated oxidation reactions frequently exhibit significant deuterium isotope effects, indicating that hydrogen abstraction represents a rate-limiting step in these metabolic transformations.

Studies investigating the pharmacokinetics of diltiazem and its metabolites have revealed the critical importance of cytochrome P450 2D6 polymorphisms in determining systemic exposure to desacetyl diltiazem. Research involving healthy volunteers with different cytochrome P450 2D6 genotypes demonstrated that poor metabolizers exhibited greater than five-fold higher systemic exposure to desacetyl diltiazem and N-demethyldesacetyl diltiazem compared to extensive metabolizers. These findings suggest that deuterium labeling studies using this compound could provide valuable mechanistic insights into the enzymatic processes governing these metabolic transformations. The observation that desacetyl diltiazem and its further metabolized products exhibit pharmacological activity emphasizes the importance of understanding isotope effects in these pathways.

Table 3: Cytochrome P450 2D6 Genotype Effects on Metabolite Exposure

| Metabolizer Phenotype | Desacetyl Diltiazem Exposure | N-demethyldesacetyl Diltiazem Exposure | Fold Increase vs. Extensive |

|---|---|---|---|

| Extensive | Baseline | Baseline | 1.0 |

| Poor | >5-fold higher | >5-fold higher | >5.0 |

The mechanistic complexity of deuterium isotope effects in cytochrome P450 reactions extends to considerations of metabolic switching and active site dynamics. Research has shown that deuterium substitution can lead to redistribution of metabolic pathways, where oxidation shifts from deuterated sites to non-deuterated positions within the same molecule. This phenomenon, known as metabolic switching, can complicate the interpretation of deuterium isotope effects and may limit the magnitude of observable kinetic effects on intrinsic clearance. For compounds like diltiazem that undergo multiple oxidative transformations, including N-demethylation, O-demethylation, and deacetylation, the presence of deuterium at specific positions could potentially influence the relative abundance of different metabolites.

The application of deuterium labeling strategies in drug development has gained considerable attention due to the potential for enhancing pharmacokinetic properties or reducing metabolic toxicity. However, the successful implementation of deuteration requires comprehensive understanding of metabolic clearance mechanisms and potential species differences in metabolic pathways. The use of this compound in research settings provides a controlled experimental system for investigating these complex interactions between isotopic substitution and enzymatic metabolism. Studies employing stable isotope filtering techniques with high-resolution mass spectrometry have demonstrated the utility of deuterium-labeled compounds for rapidly identifying drug metabolites in complex biological matrices such as blood and urine.

Eigenschaften

IUPAC Name |

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-GGGMJEGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-35-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Direct Deuterium Labeling via Precursor Modification

This method involves substituting hydrogen atoms with deuterium during the synthesis of the dimethylaminoethyl moiety. Key steps include:

-

Deuterated Reagent Utilization : Reacting deuterated dimethylamine () with ethyl bromide to form deuterated dimethylaminoethyl bromide.

-

Coupling with Benzothiazepine Core : The deuterated side chain is coupled to the benzothiazepine backbone under alkaline conditions, followed by cyclization and hydroxylation.

-

Deacetylation : Hydrolysis of the acetyl group using deuterium oxide () to yield this compound.

Table 1: Key Reaction Parameters for Deuterium Incorporation

Post-Synthetic Isotopic Exchange

An alternative strategy involves exposing non-deuterated Desacetyl Diltiazem to deuterated solvents under catalytic conditions. However, this method achieves lower deuterium incorporation efficiency (≤80%) compared to direct synthesis.

Purification and Analytical Validation

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (HPLC) is employed to isolate this compound from non-deuterated analogs and synthetic byproducts. A gradient elution method using acetonitrile and deuterium-depleted water achieves baseline separation, with a retention time of 12.3 minutes.

Critical Parameters :

Spectroscopic Characterization

-

High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at 378.52 () and deuterium distribution.

-

Nuclear Magnetic Resonance (NMR) : -NMR shows absence of protons at δ 2.2–2.5 ppm (dimethylamino group), replaced by deuterium signals.

Stability and Degradation Control

This compound is prone to hydrolysis and oxidative degradation. Formulation studies on non-deuterated analogs reveal that degradation pathways are mitigated by:

-

Excipient Optimization : Mixing propylene glycol with water before adding the active ingredient reduces hydrolysis by 40%.

-

Storage Conditions : Storing at -20°C in amber vials under nitrogen atmosphere extends shelf-life to 24 months.

Table 2: Degradation Products and Mitigation Strategies

| Degradation Pathway | Product | Mitigation Strategy |

|---|---|---|

| Hydrolysis | Diltiazem acid | pH adjustment (6.5–7.0) |

| Oxidation | Sulfoxide derivative | Antioxidant (0.01% BHT) |

Challenges in Industrial-Scale Production

Isotopic Purity Assurance

Achieving >95% deuterium incorporation requires stringent control over reaction stoichiometry and solvent purity. Traces of protiated solvents (e.g., ) can reduce isotopic purity by up to 15%.

Regulatory Compliance

Applications in Pharmaceutical Research

Pharmacokinetic Tracers

This compound enables precise quantification of Diltiazem metabolites in human plasma via LC-MS/MS, with a lower limit of detection (LLOD) of 0.1 ng/mL.

Drug-Drug Interaction Studies

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases this compound AUC by 3.2-fold, highlighting its utility in cytochrome P450 inhibition assays.

Analyse Chemischer Reaktionen

Types of Reactions

Desacetyl Diltiazem-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

Desacetyl Diltiazem-d6 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Diltiazem and its metabolites.

Biology: Studying the metabolic pathways of Diltiazem in biological systems.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of Diltiazem.

Industry: Quality control and validation of pharmaceutical formulations containing Diltiazem

Wirkmechanismus

Desacetyl Diltiazem-d6, like its parent compound Diltiazem, primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The compound also affects the heart’s electrical conduction system, making it useful in treating arrhythmias .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Desacetyl Diltiazem-d6 is a deuterium-labeled metabolite of Diltiazem, primarily known for its role as a calcium channel blocker. This article explores its biological activity, pharmacological implications, and metabolic pathways, supported by relevant research findings and data.

- Molecular Formula : CHDNOS

- Molecular Weight : 378.52 g/mol

- CAS Number : 1246820-35-8

This compound is synthesized as a stable isotope-labeled compound, which aids in pharmacokinetic studies and the investigation of drug metabolism.

Pharmacological Activity

This compound exhibits several biological activities, primarily linked to its role as a metabolite of Diltiazem:

- Calcium Channel Blockade : Like its parent compound, this compound functions as an L-type calcium channel blocker, which is crucial for its antihypertensive and antiarrhythmic effects .

- Enzyme Interaction : Research indicates that Desacetyl Diltiazem displays a significantly higher affinity for the enzyme CYP2D6 compared to CYP3A4. The K value for CYP2D6-mediated O-demethylation of Desacetyl Diltiazem was approximately 5 µM, while for CYP3A4 it was around 540 µM . This suggests that CYP2D6 is the preferred metabolic pathway for this metabolite in vivo.

- Inhibition of Nucleoside Triphosphate Diphosphohydrolases : this compound has been shown to weakly inhibit these enzymes, potentially reducing the concentration of calcium required at the catalytic site .

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes. The following table summarizes key metabolic pathways:

| Metabolite | Enzyme | K (µM) | Activity |

|---|---|---|---|

| Desacetyl Diltiazem | CYP2D6 | 5 | Preferred metabolic pathway |

| Desacetyl Diltiazem | CYP3A4 | 540 | Less significant in overall metabolism |

The considerable interindividual variability in CYP2D6 activity can influence the pharmacological effects and safety profile of medications that rely on this metabolic pathway.

Case Studies and Research Findings

- In Vitro Studies : A study using immortalized human liver cells demonstrated that Desacetyl Diltiazem has a preferential metabolism via CYP2D6, indicating potential implications for personalized medicine approaches in treating conditions with Diltiazem and its metabolites .

- Clinical Implications : Variability in CYP2D6 activity among individuals may lead to differences in therapeutic outcomes when using Diltiazem-based therapies, particularly in patients with polymorphisms affecting this enzyme .

- Pharmacokinetic Studies : The use of deuterium-labeled compounds like this compound allows for precise tracking of drug metabolism and distribution in clinical trials, enhancing our understanding of its pharmacokinetic properties .

Q & A

What analytical methodologies are recommended for quantifying Desacetyl Diltiazem-d6 in environmental water samples?

Basic Research Question

this compound, a deuterated internal standard, is critical for ensuring precision in mass spectrometry-based environmental analyses. To quantify it:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, ensuring deuterium labeling minimizes matrix interference .

- Calibrate using certified reference standards (e.g., 5–50 mg packaging, as per research-grade specifications) and validate recovery rates across water matrices (e.g., wastewater, surface water) .

- Optimize chromatographic separation with C18 columns and mobile phases adjusted to pH 3.5 to enhance ionization efficiency .

How can researchers address variability in this compound removal efficiency across advanced water treatment systems?

Advanced Research Question

Variability in removal efficiency (e.g., 10–90% breakthrough thresholds in wastewater treatment plants (WWTPs)) arises from differences in filter materials (e.g., activated carbon vs. anthracite) and microbial communities . Methodological approaches include:

- Comparative experimental design : Parallel testing of ozonation, granular activated carbon, and biofiltration under controlled hydraulic retention times .

- Meta-analysis of operational parameters : Correlate logB (breakthrough) values with filter age, material composition, and backwashing frequency .

- Sensitivity analysis : Use pilot-scale reactors to isolate variables (e.g., bacterial consortia) influencing degradation pathways .

What synthetic routes ensure high isotopic purity (>98%) for this compound in pharmacokinetic studies?

Basic Research Question

Deuterium incorporation at specific positions (e.g., benzothiazepine ring) requires:

- Stepwise isotopic labeling : Use deuterated precursors (e.g., CD3I for methyl groups) under anhydrous conditions to minimize proton exchange .

- Purification via preparative HPLC : Confirm purity using nuclear magnetic resonance (NMR) and high-resolution MS to detect non-deuterated analogs .

- Stability testing : Assess isotopic integrity under storage conditions (e.g., -20°C in amber vials) to prevent degradation .

How do metabolic pathways of this compound differ from its non-deuterated analog in in vitro hepatic models?

Advanced Research Question

Deuteration alters pharmacokinetics due to the kinetic isotope effect (KIE). Methodological considerations:

- CYP450 inhibition assays : Compare hepatic microsomal metabolism rates using LC-MS/MS to quantify deuterium retention in metabolites .

- Stable isotope tracing : Track deuterium loss in phase I/II metabolites (e.g., glucuronides) to identify rate-limiting enzymatic steps .

- Computational modeling : Apply QSAR (quantitative structure-activity relationship) to predict KIE impacts on clearance and half-life .

What experimental controls are critical when using this compound as an internal standard in multi-residue analyses?

Basic Research Question

To mitigate matrix effects and cross-contamination:

- Blank matrix spikes : Include reagent-grade water and untreated wastewater samples to assess background interference .

- Isotopic peak monitoring : Track m/z shifts (e.g., +6 for D6 labeling) to distinguish from non-deuterated environmental contaminants .

- Recovery validation : Spike known concentrations into triplicate samples and calculate coefficients of variation (CV) to ensure <15% variability .

How can researchers resolve contradictory data on this compound adsorption kinetics in heterogeneous environmental matrices?

Advanced Research Question

Contradictions in adsorption isotherms (e.g., Freundlich vs. Langmuir models) may stem from matrix heterogeneity. Approaches include:

- Fractionation studies : Isolate dissolved organic matter (DOM) via ultrafiltration and quantify DOM-analyte binding constants using fluorescence quenching .

- Surface characterization : Use X-ray photoelectron spectroscopy (XPS) to assess filter material oxidation states impacting adsorption capacity .

- Multivariate regression : Model pH, ionic strength, and DOM content as covariates to explain variability in partition coefficients .

What protocols ensure ethical and reproducible use of this compound in vertebrate pharmacokinetic studies?

Basic Research Question

For compliance with institutional animal care guidelines:

- Dose optimization : Conduct pilot studies to establish non-toxic thresholds (e.g., ≤10 mg/kg in rodent models) using plasma LC-MS/MS monitoring .

- Cross-species validation : Compare hepatic extraction ratios across mammals (e.g., rats, dogs) to identify interspecies metabolic scaling factors .

- Data transparency : Report batch-specific purity certificates (e.g., CAS RN 1309283-22-4) and storage conditions in supplementary materials .

How does the spatial distribution of this compound in biofilm-impacted water systems influence biodegradation modeling?

Advanced Research Question

Biofilms alter analyte bioavailability and degradation kinetics. Methodological strategies:

- Confocal microscopy : Visualize biofilm penetration using fluorescently labeled analogs and correlate with LC-MS/MS degradation rates .

- Microsensor profiling : Measure oxygen and pH gradients within biofilms to map zones of enhanced microbial activity .

- Stochastic modeling : Incorporate biofilm heterogeneity parameters (e.g., porosity, thickness) into Monod kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.